molecular formula C12H22N2O3 B2763650 Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate CAS No. 1510224-18-6

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate

Cat. No.: B2763650
CAS No.: 1510224-18-6
M. Wt: 242.319
InChI Key: KLXMWUVMJOWEFL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate (CAS: 1510224-18-6) is an azetidine derivative featuring a tert-butyl carbamate group at position 1 and an oxolane (tetrahydrofuran) amino substituent at position 3 of the azetidine ring. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . The compound is of interest in medicinal chemistry due to the azetidine scaffold's conformational rigidity, which is advantageous in drug design for enhancing target binding and metabolic stability. The oxolane moiety may contribute to improved solubility and hydrogen-bonding interactions, while the tert-butyl group serves as a protective moiety during synthesis .

Properties

IUPAC Name

tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXMWUVMJOWEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and oxolane-3-amine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N-diisopropylethylamine are employed to facilitate the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale, batch reactors or continuous flow reactors are used.

    Optimization: Reaction conditions are optimized for yield and purity, including temperature control, solvent recycling, and catalyst recovery.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring can be substituted with various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products:

    Oxidation: Oxo derivatives of the azetidine ring.

    Reduction: Amine derivatives with reduced oxolane ring.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agrochemicals: Explored for its potential use in the synthesis of agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The oxolane ring provides additional binding sites, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related compounds:

Key Observations:

Structural Variations: Substituent Diversity: The target compound’s oxolane amino group distinguishes it from morpholine (), fluorinated (), and phosphorylated derivatives (). Functional Groups: Esters (e.g., methoxy-oxoethyl in ) and phosphoryl moieties () introduce electrophilic sites for further derivatization, whereas fluorine enhances metabolic stability .

Synthetic Methods :

  • Aza-Michael Addition : Widely used for introducing nitrogen-containing substituents ().
  • Fluorination : PharmaBlock compounds () employ specialized reagents for fluorine incorporation, critical in optimizing pharmacokinetics.
  • Protection Strategies : The tert-butyl carbamate group is a common protective strategy across all compounds, facilitating selective deprotection during synthesis .

Physicochemical Properties :

  • Molecular Weight : The target compound (242.31 g/mol) is mid-range compared to bulkier derivatives (e.g., 405.24 g/mol in ), impacting bioavailability.
  • Spectral Confirmation : IR and NMR data consistently validate C=O (1740–1710 cm⁻¹) and tert-butyl (δ 1.42 ppm) groups across all compounds .

Potential Applications: Drug Discovery: Azetidine scaffolds are prevalent in protease inhibitors and kinase modulators. The oxolane amino group may enhance CNS penetration due to its polarity . Fluorinated Derivatives: compounds are candidates for PET imaging or therapeutics due to fluorine’s isotopic properties .

Challenges and Limitations

  • Availability: notes the compound is temporarily out of stock, highlighting supply chain challenges for novel azetidine derivatives.
  • Biological Data Gap : While structural analogs are well-characterized, specific pharmacological data for the target compound remain unreported.

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